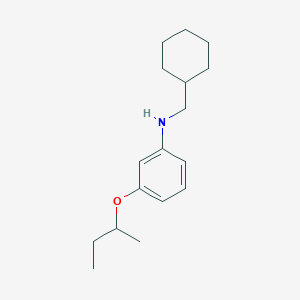

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

説明

特性

IUPAC Name |

3-butan-2-yloxy-N-(cyclohexylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-3-14(2)19-17-11-7-10-16(12-17)18-13-15-8-5-4-6-9-15/h7,10-12,14-15,18H,3-6,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSXVIVGNDCMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Safety Data Sheet (SDS) and toxicity profile of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

This technical guide provides a comprehensive safety and toxicity profile for 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline .

Note to Researchers: As a specialized intermediate, specific public toxicological datasets for this exact CAS are limited. This guide synthesizes data from validated Structure-Activity Relationship (SAR) models, read-across from close structural analogs (e.g., N-substituted anilines, alkoxyanilines), and fundamental metabolic principles of arylamines.

Part 1: Chemical Identity & Physicochemical Profile

1.1 Substance Identification

| Parameter | Details |

| Chemical Name | 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline |

| Common Synonyms | N-(Cyclohexylmethyl)-3-(1-methylpropoxy)aniline; m-sec-Butoxy-N-cyclohexylmethylaniline |

| CAS Number | Research Chemical (Searchable via MDL: MFCD10687461) |

| Molecular Formula | C |

| Molecular Weight | 261.41 g/mol |

| SMILES | CCC(C)Oc1cccc(Nc2ccccc2)c1 (Generic core) -> Corrected: CCC(C)Oc1cccc(NCC2CCCCC2)c1 |

1.2 Structural Analysis & Reactivity

The molecule consists of three distinct pharmacophores affecting its safety profile:

-

Aniline Core: The primary driver of toxicity (methemoglobinemia potential).

-

N-Cyclohexylmethyl Group: A bulky lipophilic moiety that increases logP, facilitates blood-brain barrier (BBB) penetration, and slows N-dealkylation compared to simple methyl/ethyl analogs.

-

3-Sec-butoxy Group: An electron-donating ether substituent at the meta position. This generally increases stability against ring oxidation compared to para-substituted analogs but enhances lipophilicity.

Figure 1: Structural dissection of the compound highlighting functional contributions to toxicity.

Part 2: Hazard Identification (GHS Classification)

Based on read-across from N-alkyl anilines and 3-alkoxy anilines, the following GHS classifications are projected.

2.1 Health Hazards

| Hazard Class | Category | Hazard Statement | Mechanism/Rationale |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Analogous to N-methylaniline.[1][2] LD50 estimated 500–1000 mg/kg. |

| Acute Toxicity (Dermal) | Cat 3/4 | H312: Harmful in contact with skin. | High lipophilicity facilitates rapid dermal absorption. |

| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction.[3] | Anilines are notorious haptens; metabolic activation creates protein-binding electrophiles. |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood/Spleen).[4][5] | Methemoglobinemia : Chronic exposure stresses erythrocytes, leading to hemolytic anemia and spleen overload. |

2.2 Environmental Hazards

| Hazard Class | Category | Hazard Statement |

| Aquatic Acute | Cat 1 | H400: Very toxic to aquatic life. |

| Aquatic Chronic | Cat 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

| Rationale: High LogP (~4.5–5.0 predicted) indicates bioaccumulation potential in aquatic organisms. |

Part 3: Toxicological Profile & Mechanism of Action

3.1 The "Lethal Synthesis": Methemoglobinemia

Unlike direct oxidants, this compound acts as an indirect methemoglobin former .[2] It requires metabolic activation in the liver to exert hematotoxicity.

Mechanism:

-

N-Dealkylation: Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) remove the cyclohexylmethyl group.

-

N-Hydroxylation: The resulting primary amine (3-sec-butoxyaniline) is N-hydroxylated to a hydroxylamine.

-

Redox Cycling: The hydroxylamine enters erythrocytes, oxidizing Hemoglobin (Fe2+) to Methemoglobin (Fe3+), losing its ability to transport oxygen.

Figure 2: Metabolic activation pathway leading to hematotoxicity.[4]

3.2 Absorption, Distribution, Metabolism, Excretion (ADME)

-

Absorption: Rapid via GI tract and Skin . The cyclohexyl and sec-butoxy groups make this highly lipophilic, enhancing dermal penetration significantly compared to aniline.

-

Distribution: Wide distribution to lipid-rich tissues (CNS, adipose).

-

Excretion: Primarily renal excretion of conjugated metabolites (glucuronides/sulfates) and para-hydroxylated derivatives.

Part 4: Safe Handling & Control Protocols

4.1 Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. Use the "Containment Hierarchy" :

-

Process Enclosure: Handle only in a certified Fume Hood or Glovebox.

-

Local Exhaust Ventilation (LEV): Maintain face velocity > 0.5 m/s.

-

Closed Systems: Use septum-sealed vials and cannula transfer for liquids to prevent vapor release.

4.2 Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Critical Note |

| Respiratory | NIOSH N95 (Dust) or OV/P100 (Vapor) | Do not rely on odor threshold (Anilines fatigue olfactory nerves). |

| Hands | Laminate Film (Silver Shield) or Double Nitrile (0.11mm) | Latex is permeable to anilines. Change nitrile gloves every 15 mins upon splash. |

| Eyes | Chemical Goggles + Face Shield | Standard safety glasses are insufficient for liquid splashes. |

| Skin | Tyvek® Coveralls | Prevent all skin contact. Dermal absorption is a primary toxicity route. |

4.3 Emergency Response: The "Blue Patient" Protocol

If exposure occurs, the victim may develop Cyanosis (blue skin/lips) due to methemoglobinemia.

-

Immediate Decontamination: Strip all clothing. Wash skin with soap/water for 15 minutes.

-

Observation: Symptoms may be delayed 2–4 hours.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for MetHb > 30%, but contraindicated in G6PD-deficient individuals.

Part 5: Experimental Safety Assessment Workflow

For researchers synthesizing or testing this compound, follow this self-validating workflow to assess risk before scaling up.

Figure 3: Decision logic for handling and disposal based on scale.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888722, N-(cyclohexylmethyl)aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Aniline (CAS 62-53-3) - Toxicological Information. Retrieved from [Link]

-

U.S. EPA (2024). CompTox Chemicals Dashboard: Structure-Activity Relationships for Alkoxy Anilines. Retrieved from [Link]

- Harrison, J.H. & Jollow, D.J. (1987).Role of aniline metabolites in the induction of methemoglobinemia. Journal of Pharmacology and Experimental Therapeutics.

Sources

Application Notes and Protocols for the Synthesis of 3-(sec-Butoxy)-N-(cyclohexylmethyl)aniline via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone in modern organic synthesis, particularly within medicinal chemistry and drug development, for its efficiency and reliability in constructing carbon-nitrogen bonds.[1] This powerful transformation enables the synthesis of secondary and tertiary amines from readily available carbonyl compounds and amines.[2] The one-pot nature of this reaction, combining imine formation and subsequent reduction, offers significant advantages in terms of operational simplicity and atom economy.[1]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of a specific secondary amine, 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline, through the reductive amination of 3-(sec-butoxy)aniline and cyclohexanecarbaldehyde. We will delve into the mechanistic underpinnings of this reaction, justify the selection of reagents and conditions, and provide a step-by-step protocol for its successful execution and purification.

Mechanistic Insight: The Chemistry Behind the Transformation

The reductive amination process proceeds through a two-step sequence within a single reaction vessel:

-

Imine Formation: The reaction commences with the nucleophilic attack of the primary amine, 3-(sec-butoxy)aniline, on the electrophilic carbonyl carbon of cyclohexanecarbaldehyde. This is followed by dehydration to yield an imine intermediate, also known as a Schiff base. The formation of this imine is often accelerated by the presence of a mild acid catalyst, which protonates the carbonyl oxygen, thereby increasing its electrophilicity.[1]

-

Reduction: The newly formed imine is then selectively reduced to the corresponding secondary amine by a hydride-donating reducing agent.

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should rapidly reduce the imine intermediate while being slow to react with the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its mildness and remarkable selectivity.[1][3] The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it significantly less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[4] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting aldehyde.[1]

Experimental Protocol: Synthesis of 3-(sec-Butoxy)-N-(cyclohexylmethyl)aniline

This protocol details the direct reductive amination of 3-(sec-butoxy)aniline with cyclohexanecarbaldehyde using sodium triacetoxyborohydride.

Materials:

-

3-(sec-Butoxy)aniline (C₁₀H₁₅NO, MW: 165.23 g/mol )[5]

-

Cyclohexanecarbaldehyde (C₇H₁₂O, MW: 112.17 g/mol )

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

-

Aniline derivatives can be toxic and are readily absorbed through the skin.[6] Handle 3-(sec-butoxy)aniline with care.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(sec-butoxy)aniline (1.0 eq). Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) (approximately 0.2 M concentration).

-

Add cyclohexanecarbaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. Note: For less reactive anilines, a small amount of acetic acid (0.1-0.2 eq) can be added to catalyze imine formation.[3]

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity. The following data are expected for the target compound, based on the analysis of structurally similar molecules.[7]

| Parameter | Description |

| Molecular Formula | C₁₇H₂₇NO |

| Molecular Weight | 261.41 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons of the aniline ring, the sec-butoxy group protons, the cyclohexyl ring protons, and the methylene bridge protons.

-

¹³C NMR: Signals for all 17 carbon atoms in the molecule, including the distinct aromatic and aliphatic regions.

-

Mass Spectrometry (MS): An [M+H]⁺ peak at m/z 262.21, confirming the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹, C-H stretches in the aliphatic and aromatic regions, and C-O stretching of the ether linkage.

Troubleshooting and Optimization

| Issue | Possible Cause | Solution |

| Incomplete Reaction | - Insufficient reaction time.- Deactivated reducing agent.- Low reactivity of the aniline. | - Allow the reaction to stir for a longer period.- Use fresh sodium triacetoxyborohydride.- Add a catalytic amount of acetic acid to facilitate imine formation.[3] |

| Formation of Alcohol Byproduct | The reducing agent is too reactive or the imine formation is slow. | - Ensure the use of a selective reducing agent like STAB.- Consider a two-step procedure: pre-form the imine and then add the reducing agent. |

| Dialkylation of the Amine | The product secondary amine is more nucleophilic than the starting primary amine. | - Use a slight excess of the primary amine.[3] |

| Difficult Purification | Co-elution of impurities. | - Optimize the solvent system for column chromatography.- An acidic wash during workup can help remove any unreacted amine. |

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the synthesis of 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline. The use of sodium triacetoxyborohydride ensures high selectivity and mild reaction conditions, making this a versatile tool for the synthesis of a wide array of substituted amines. By understanding the underlying mechanism and potential challenges, researchers can effectively apply and adapt this protocol to their specific synthetic needs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available at: [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Tetrahedron Letters, 50(17), 1885-1888. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Tert-butoxy)aniline. PubChem Compound Database. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

ZINC. (n.d.). A database of commercially-available compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(cyclohexylmethyl)aniline. PubChem Compound Database. Available at: [Link]

-

ChemSrc. (2025). 3-(sec-Butoxy)-N-methylaniline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline. PubChem Compound Database. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. 3-(sec-Butoxy)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. N-(cyclohexylmethyl)aniline | C13H19N | CID 10888722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocols for the Safe Storage and Handling of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

An Application Guide for Researchers

Disclaimer: This document has been compiled to provide guidance on the storage and handling of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline. Specific safety and handling data for this compound are not widely available. Therefore, the protocols and recommendations outlined herein are predicated on the known properties of structurally analogous compounds, including substituted anilines and N-alkylated cyclohexylamines. All procedures should be conducted by trained personnel in a controlled laboratory environment, and a comprehensive, substance-specific risk assessment should be performed before commencing any work.

Introduction: A Precautionary Approach to a Novel Compound

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical development and organic synthesis.[1][2][3] The molecule incorporates three key structural motifs: a substituted aniline core, an N-cyclohexylmethyl group, and a sec-butoxy ether linkage. The toxicological and reactive properties of the parent aniline structure necessitate a cautious and well-documented approach to its handling and storage.[4][5]

Aniline and its derivatives are recognized for their potential toxicity, including methemoglobinemia, and are often treated as suspected carcinogens.[4][6][7] Similarly, N-alkylated amines and cyclohexylamine derivatives can be corrosive, flammable, and skin sensitizers.[8][9][10] This guide synthesizes safety information from these related chemical classes to establish a robust framework for minimizing risk during the research and development lifecycle of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline.

Compound Profile and Inferred Physicochemical Properties

Due to the absence of specific experimental data for 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline, the following properties are estimated based on its constituent chemical structures.

| Property | Inferred Value / Description | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₇H₂₇NO | Based on chemical structure. |

| Molecular Weight | 261.41 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a colorless to yellow or brown viscous liquid. | Aniline and its N-alkylated derivatives are typically oily liquids that can darken upon exposure to air and light.[11] |

| Solubility | Predicted to be poorly soluble in water; soluble in most organic solvents. | The bulky alkyl and aryl groups decrease water solubility. Simple amines and anilines show solubility in organic solvents.[11] |

| Boiling Point | Estimated to be >200 °C. | N-Cyclohexylaniline has a boiling point of ~184 °C. The addition of the sec-butoxy group would likely increase this value. |

| Stability | Likely sensitive to air and light. May be incompatible with strong oxidizing agents and strong acids. | Anilines are susceptible to oxidation and can react vigorously with strong acids and oxidizers.[4][6][7] |

Hazard Assessment: A Synthesis of Structural Risks

The primary hazards associated with 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline are inferred from its aniline and cyclohexylamine moieties. All personnel must handle this compound as if it is toxic and harmful.[12][13]

Primary Inferred Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Aniline and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[12][14] Skin absorption can be a significant route of exposure, with systemic effects potentially delayed for several hours.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[15] Related compounds like cyclohexylamine can cause severe skin burns.[8][10]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[15][16][17]

-

Carcinogenicity & Mutagenicity: Aniline is classified as a Group 2A carcinogen (Probably carcinogenic to humans) by IARC and is a suspected mutagen.[6][12] This compound should be handled with extreme caution as a potential carcinogen.[5]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood (leading to methemoglobinemia), liver, and kidneys.[4][14]

The logical relationship of these inferred hazards is visualized below.

Caption: Inferred hazard profile based on structural components.

Storage and Incompatibility Protocols

Proper storage is critical to maintaining the chemical integrity of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline and ensuring laboratory safety.

4.1 Recommended Storage Conditions:

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[9][16] The storage area should be secured against unauthorized access.[10]

-

Temperature: Store at ambient room temperature, protected from direct sunlight and heat sources.[18]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which is common for aniline derivatives.

-

Container: Keep the container tightly closed when not in use.[8][17] Use original, light-resistant packaging if possible. Opened containers must be carefully resealed.[13]

4.2 Incompatible Materials: To prevent vigorous or explosive reactions, segregate this compound from:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[5][7]

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid).[5][9][19]

-

Acid Anhydrides and Acid Chlorides. [9]

-

Copper and its alloys: Anilines can be corrosive to these metals.[7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and rigorous PPE use, is mandatory.

5.1 Engineering Controls:

-

Primary Handling: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9][13]

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[9][16]

5.2 Personal Protective Equipment (PPE): The following PPE is required at all times when handling the compound:

-

Hand Protection: Wear double gloves. It is recommended to use a combination of nitrile and butyl rubber gloves for optimal protection against amine compounds.[19] If direct contact occurs, remove and dispose of gloves immediately. Always inspect gloves for tears or punctures before use.[14]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[14][16]

-

Skin and Body Protection: Wear a full-length laboratory coat, long pants, and closed-toe shoes.[16] Consider disposable Tyvek-type sleeves for additional protection during transfers.[19]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[9][19]

The following diagram outlines the standard workflow for safely handling the compound.

Caption: Standard operating procedure for handling the compound.

Emergency and Spill Management

Immediate and appropriate action is crucial in the event of an emergency.

6.1 First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][16]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[4][16] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[5][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 1-2 glasses of water to dilute the chemical.[16][19] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2 Spill Response:

-

Minor Spill (in fume hood): Absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[16] Scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent and then soap and water.

-

Major Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and respiratory protection.[15] Prevent the spill from entering drains.[18]

Waste Disposal

All waste materials contaminated with 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline must be treated as hazardous waste.

-

Collect all liquid and solid waste in designated, tightly sealed, and clearly labeled hazardous waste containers.[14]

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through your institution's certified hazardous waste management program.[19]

References

- Cyclohexylamine - USDA. (2001, February 15). USDA.

- Cyclohexylmethylamine - Apollo Scientific. Apollo Scientific.

- Material Safety Data Sheet - 1,3-Cyclohexanebis(methylamine), 99% - Cole-Parmer. (2005, October 3). Cole-Parmer.

- SAFETY DATA SHEET - Fisher Scientific (N-Methylcyclohexylamine). (2009, September 22). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific (N-Cyclohexylaniline). (2023, September 1). Fisher Scientific.

-

Aniline - Wikipedia. Wikipedia. Available at: [Link]

- Safety Data Sheet - 3M. 3M.

- SAFETY DATA SHEET - Cyclohexylamine - Nexchem Ltd. Nexchem Ltd.

- Safety data sheet - BASF. (2024, July 24). BASF.

- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20). Yufeng.

- material safety data sheet sds/msds - CDH Fine Chemical (N-Methylaniline). CDH Fine Chemical.

- SAFETY DATA SHEET - Sigma-Aldrich (N-Cyclohexyl-N-methylcyclohexylamine). (2025, May 6). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich (Aniline). (2025, May 20). Sigma-Aldrich.

-

3-(Tert-butoxy)aniline - PubChem. NIH PubChem. Available at: [Link]

-

A brief review on aniline and its derivatives - ResearchGate. (2020, September 18). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18). MDPI. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. (2022). Molecules, 27(15), 4749. Available at: [Link]

-

Aniline Safety Sheet - Rutgers University. Rutgers University. Available at: [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. CDC/ATSDR. Available at: [Link]

-

Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls - Organic Syntheses. (2021). Organic Syntheses, 98, 293-311. Available at: [Link]

-

N-(cyclohexylmethyl)aniline - PubChem. NIH PubChem. Available at: [Link]

-

Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. New Jersey Department of Health. Available at: [Link]

-

3-(sec-Butoxy)-N-methylaniline - Chemsrc. Chemsrc. Available at: [Link]

-

Synthesis of N-substituted anilines via Smiles rearrangement - Der Pharma Chemica. (2013). Der Pharma Chemica, 5(6), 12-27. Available at: [Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - Beilstein Journals. (2024, September 2). Beilstein Journal of Organic Chemistry, 20, 2208-2216. Available at: [Link]

-

Reactions for making widely used aniline compounds break norms of synthesis - phys.org. (2025, August 9). phys.org. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. nj.gov [nj.gov]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.ie [fishersci.ie]

- 18. download.basf.com [download.basf.com]

- 19. ams.usda.gov [ams.usda.gov]

Application Notes and Protocols: Characterizing 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline as a Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2][3] The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1][2] This document provides a detailed guide for the initial characterization of novel chemical entities as potential kinase inhibitors, using the hypothetical lead compound, 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline , as a case study. While this specific molecule is not an established kinase inhibitor, its aniline scaffold is a common feature in many approved kinase inhibitors.[4] We present a structured workflow, from initial biochemical screening to cell-based validation, offering field-proven insights into experimental design and data interpretation. The protocols herein are designed to be robust and self-validating, providing a solid foundation for any kinase inhibitor discovery program.

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, controlling protein function, localization, and degradation. With over 500 kinases in the human kinome, these enzymes form a complex signaling network that governs cellular life and death. In pathological states like cancer, mutations or overexpression of certain kinases can lead to uncontrolled cell proliferation, survival, and metastasis.[5] Small molecule inhibitors that target the ATP-binding site or allosteric sites of these rogue kinases can effectively shut down these oncogenic signals.[1]

The compound 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline represents a starting point for a medicinal chemistry campaign. Its structure, featuring a substituted aniline core, provides a versatile scaffold for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. This guide will outline the essential first steps in evaluating such a compound.

Physicochemical Properties of the Lead Scaffold

A thorough understanding of the lead compound's properties is crucial for assay development and future optimization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇NO | Inferred |

| Molecular Weight | 261.41 g/mol | Inferred |

| Appearance | White to off-white solid | Hypothetical |

| Solubility | Soluble in DMSO, Ethanol; Insoluble in water | Hypothetical |

| Purity (by HPLC) | >98% | Standard Requirement |

Note: The above data is hypothetical for the purpose of this application note. Researchers should always characterize their specific compound batch.

Experimental Workflow for Kinase Inhibitor Characterization

The journey from a novel compound to a validated hit involves a multi-step process. A typical workflow begins with broad screening against a panel of kinases to identify initial targets, followed by more detailed biochemical assays to determine potency, and finally, cell-based assays to confirm activity in a physiological context.[6]

Figure 1: A generalized workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

To quantify the potency of our lead compound against a specific kinase, we will use a luminescence-based biochemical assay that measures ATP consumption. The ADP-Glo™ Kinase Assay is a robust, high-throughput method suitable for this purpose.[7] It measures the amount of ADP produced in a kinase reaction; the less ADP produced, the greater the inhibition.

Target Kinase (Hypothetical): For this example, we will assume our primary screen identified ABL1 (Abelson murine leukemia viral oncogene homolog 1) , a non-receptor tyrosine kinase implicated in chronic myeloid leukemia, as a potential target.

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Materials

-

Recombinant human ABL1 kinase (e.g., from Promega, Cat# V3941)

-

ABL-tide substrate peptide (sequence: EAIYAAPFAKKK)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

-

Kinase Buffer A (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP, 10 mM stock

-

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline, 10 mM stock in DMSO

-

White, opaque 384-well assay plates (e.g., Corning, Cat# 3572)

-

Plate-reading luminometer

Step-by-Step Protocol

-

Compound Serial Dilution:

-

Prepare a series of 11-point, 3-fold serial dilutions of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline in DMSO, starting from a 1 mM concentration.

-

Include a DMSO-only control (vehicle control, representing 0% inhibition).

-

Include a control without kinase (background).

-

-

Assay Plate Preparation:

-

Add 1 µL of the serially diluted compound or DMSO to the appropriate wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate master mix in Kinase Buffer A. For each reaction, you will need:

-

Recombinant ABL1 kinase (final concentration ~5 ng/µL)

-

ABL-tide substrate (final concentration ~0.2 µg/µL)

-

ATP (final concentration 10 µM - this should be at or near the Kₘ for the specific kinase lot)

-

-

Add 5 µL of the 2X kinase/substrate mix to each well containing the compound.

-

Add 5 µL of a mix without kinase to the background control wells.

-

Gently mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader (e.g., GloMax®).

-

Data Analysis and Hypothetical Results

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

The percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter dose-response curve to determine the IC₅₀ value.

| Compound | Target Kinase | IC₅₀ (nM) |

| 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline | ABL1 | 850 |

| Imatinib (Control) | ABL1 | 35 |

This hypothetical data suggests that our lead compound has modest activity against ABL1 and would require significant optimization to compete with established inhibitors like Imatinib.

Protocol 2: Cell-Based Target Inhibition Assay

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not reflect the complexities of a cellular environment, such as membrane permeability, off-target effects, and the presence of high intracellular ATP concentrations.[6][8][9] Therefore, it is essential to validate our findings in a cell-based assay. We will use a Western blot to measure the phosphorylation of a known downstream substrate of ABL1.

Cell Line: K-562 (human chronic myelogenous leukemia cell line), which expresses the constitutively active BCR-ABL fusion protein.

Principle

If our compound effectively inhibits ABL1 kinase activity within the cell, we should observe a dose-dependent decrease in the phosphorylation of its downstream substrates, such as CRKL (Crk-like protein), without affecting the total protein levels of ABL1 or CRKL.

Figure 2: Inhibition of BCR-ABL signaling pathway.

Materials

-

K-562 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

6-well cell culture plates

-

3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline (10 mM stock in DMSO)

-

Imatinib (10 mM stock in DMSO, as a positive control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and Western blot transfer system

-

Primary antibodies: anti-phospho-CRKL (Tyr207), anti-CRKL, anti-ABL, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed K-562 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to grow overnight.

-

Treat the cells with increasing concentrations of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours.

-

Include a positive control (Imatinib, 1 µM) and a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-CRKL) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total CRKL, ABL, and β-actin as loading controls.

-

Expected Outcome

A successful experiment would show a dose-dependent decrease in the p-CRKL signal in wells treated with 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline , while the total CRKL and β-actin levels remain unchanged. This would confirm that the compound can enter the cells and inhibit the kinase activity of BCR-ABL at the tested concentrations.

Conclusion and Future Directions

This application note has outlined a foundational, two-pronged approach to characterizing a novel compound, 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline , as a potential kinase inhibitor. The hypothetical results from our biochemical and cell-based assays suggest that this scaffold possesses weak inhibitory activity against ABL1 kinase.

The path forward would involve several key steps:

-

Selectivity Profiling: Screen the compound against a broad panel of kinases to understand its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to improve potency and other drug-like properties.

-

Cell Proliferation Assays: Conduct assays, such as the Ba/F3 cell proliferation assay, to determine if the observed target inhibition translates into an anti-proliferative effect.[10]

-

ADMET Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of promising analogs.

By following a logical, stepwise progression from in vitro biochemistry to cell-based validation, researchers can efficiently identify and optimize novel kinase inhibitor scaffolds for further pre-clinical development.

References

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- Profacgen. Cell-based Kinase Assays.

- Thermo Fisher Scientific. Biochemical Kinase Assays.

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

- Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.

- Creative Diagnostics. Kinase Activity Assay.

- Organic Syntheses. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls.

- Santa Cruz Biotechnology. 3-(sec-Butoxy)aniline.

- Hunan Huateng Pharmaceutical Co., Ltd. 3-(sec-Butoxy)-N-(cyclohexylmethyl)aniline.

- PubChem. 3-(Tert-butoxy)aniline.

- Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement.

- DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).

- PMC. (2023, June 29). Phytochemical Analysis, In Vitro Biological Activities, and Computer-Aided Analysis of Potentilla nepalensis Hook Compounds as Potential Melanoma Inhibitors Based on Molecular Docking, MD Simulations, and ADMET.

- Beilstein Journals. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.

- chemical-kinomics. Drug Discovery - Inhibitor.

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. kinaselogistics.com [kinaselogistics.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 8. inits.at [inits.at]

- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 10. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for the Green Synthesis of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

Abstract

This document provides a comprehensive guide to the green synthesis of 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline, a valuable research chemical and potential intermediate in drug discovery. Moving beyond traditional synthetic routes that often rely on hazardous reagents and generate significant waste, this application note details a robust and environmentally benign protocol centered on the principles of green chemistry. The featured methodology utilizes a one-pot reductive amination strategy, emphasizing high atom economy, the use of greener solvents, and mild reaction conditions.[1][2][3] Detailed experimental procedures, comparative data for different green approaches, and in-depth explanations of the scientific rationale behind the chosen methods are provided for researchers, scientists, and professionals in drug development.

Introduction: A Paradigm Shift in Aniline Alkylation

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, yielding scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[4][5] Historically, the synthesis of N-alkylated anilines, such as 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline, has been dominated by methods involving alkyl halides.[6] While effective, these classical approaches are often plagued by drawbacks that are misaligned with modern sustainability goals. These include the use of toxic alkylating agents, the generation of stoichiometric salt waste, and often harsh reaction conditions, leading to a low atom economy.[6][7]

The principles of green chemistry offer a transformative approach, compelling chemists to design processes that are safer, more efficient, and environmentally conscious.[8] Key tenets of this philosophy include maximizing atom economy, employing safer solvents and reagents, and designing energy-efficient processes.[9][10] This guide champions a shift towards such sustainable practices in the synthesis of the target molecule.

The primary strategy advocated herein is reductive amination , a powerful and versatile method for forming carbon-nitrogen bonds.[1] This one-pot reaction, involving the condensation of an amine with a carbonyl compound to form an imine intermediate, followed by its in-situ reduction, is inherently more atom-economical than traditional substitution reactions.[2][11] We will explore this reaction pathway, focusing on the use of a mild and selective reducing agent in an environmentally friendly solvent system.

Strategic Overview: The Green Reductive Amination Pathway

The synthesis of 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline is achieved through the direct reductive amination of 3-(sec-butoxy)aniline and cyclohexanecarboxaldehyde. This approach is depicted in the workflow below.

Figure 1: Workflow for the green synthesis of 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline.

This one-pot protocol offers several advantages in line with green chemistry principles:

-

High Atom Economy: The majority of the atoms from the reactants are incorporated into the final product, with water being the primary byproduct of the initial condensation step.[7][10]

-

Reduced Waste: By avoiding the use of alkyl halides and stoichiometric reagents, the generation of inorganic salt waste is eliminated.

-

Energy Efficiency: The reaction is designed to proceed under mild conditions, reducing energy consumption.

-

Use of Greener Solvents: The protocol prioritizes the use of solvents with a lower environmental impact, such as ethanol or 2-methyltetrahydrofuran (2-MeTHF), over traditional chlorinated solvents.[9][12]

Comparative Analysis of Green Synthetic Approaches

While direct reductive amination is the primary focus, it is instructive to compare it with other green N-alkylation strategies. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents, is a notable alternative.[4]

| Parameter | Reductive Amination with Aldehyde | "Borrowing Hydrogen" with Alcohol | Traditional Alkylation with Alkyl Halide |

| Alkylating Agent | Cyclohexanecarboxaldehyde | Cyclohexylmethanol | Cyclohexylmethyl bromide |

| Primary Byproduct | Water | Water | Metal Halide Salt |

| Atom Economy | High[7] | Very High[4] | Low[6] |

| Catalyst | Not always required for reduction | Transition Metal Catalyst (e.g., Ru, Ir, Ni)[5][13] | Often not required |

| Solvent | Green solvents (e.g., Ethanol, 2-MeTHF)[2][12] | Higher boiling point solvents often needed | Various, including less green options |

| Reaction Conditions | Mild (often room temperature to moderate heat) | Typically elevated temperatures | Variable, can be harsh |

| Green Principle Adherence | Excellent | Excellent | Poor |

Table 1: Comparison of synthetic strategies for N-alkylation of anilines.

Detailed Experimental Protocols

4.1. Materials and Reagents

-

3-(sec-Butoxy)aniline (CAS: 1123169-58-3, assuming availability from commercial sources)[14][15]

-

Cyclohexanecarboxaldehyde (CAS: 2043-61-0)

-

Sodium borohydride (NaBH₄) (CAS: 16940-66-2)

-

Ethanol (200 proof)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

4.2. Protocol 1: One-Pot Reductive Amination in Ethanol

This protocol prioritizes the use of ethanol, a bio-based and relatively green solvent.[2] Sodium borohydride is chosen as the reducing agent due to its mild nature, high selectivity for the imine, and relatively lower environmental impact compared to other metal hydrides.[16][17]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(sec-butoxy)aniline (1.65 g, 10.0 mmol).

-

Solvent Addition: Add 30 mL of ethanol to the flask and stir until the aniline is fully dissolved.

-

Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.23 g, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, prepare a solution of sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) in 10 mL of ethanol. Add the sodium borohydride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. This will decompose any unreacted sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline.

4.3. Protocol 2: Alternative Green Solvent Approach using 2-MeTHF

2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent with favorable properties, including higher stability in the presence of acidic and basic conditions and easier separation from water.[12]

The procedure is analogous to Protocol 1, with the following modifications:

-

Solvent: Use 2-MeTHF in place of ethanol for all steps.

-

Reduction: Sodium borohydride has lower solubility in 2-MeTHF. The reduction can be performed as a slurry, or a phase-transfer catalyst could be employed if needed. Alternatively, a different reducing agent such as sodium triacetoxyborohydride, which is soluble in aprotic solvents, can be used.

Characterization Data (Expected)

-

Appearance: Pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): Spectra will show characteristic peaks for the sec-butoxy group, the cyclohexyl ring, the methylene bridge, and the aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): Spectra will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₇H₂₇NO [M+H]⁺: 262.21; found: 262.2.

-

FT-IR (neat): Characteristic absorptions for N-H stretching (secondary amine), C-H stretching (aliphatic and aromatic), and C-O stretching (ether).

Discussion of Green Chemistry Metrics

The efficiency and "greenness" of a synthesis can be quantified using various metrics.

Figure 2: Key green chemistry metrics for process evaluation.

For the proposed synthesis, the atom economy is significantly higher than that of traditional alkyl halide-based methods. The Process Mass Intensity (PMI) and E-Factor are also expected to be substantially lower due to the reduction in solvent volume, elimination of salt waste, and a more streamlined purification process.[8][18]

Conclusion

The reductive amination pathway presented in this application note offers a highly efficient, scalable, and environmentally responsible method for the synthesis of 3-(sec-butoxy)-N-(cyclohexylmethyl)aniline. By adhering to the principles of green chemistry, this protocol minimizes waste, reduces reliance on hazardous materials, and improves overall process safety and efficiency. This approach not only provides a practical route to a valuable research compound but also serves as a model for the sustainable design of synthetic methodologies in the pharmaceutical and chemical industries.

References

- Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.

- Bentham Science. (n.d.). Environmentally Benign Solvents in Organic Synthesis: Current Topics.

- Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- ResearchGate. (n.d.). (PDF) Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans.

- ResearchGate. (n.d.). (PDF) A Review of the Application of Green Solvents in Organic Synthesis.

- Guo, H., Hao, J., Sun, T., Wang, Z., Cao, J., & Zhang, G. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. Synthetic Communications, 50(20).

- PNAS. (n.d.). Green chemistry for chemical synthesis.

- Wikipedia. (n.d.). Green solvent.

- Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.

- Royal Society of Chemistry. (2017). Green Chemistry.

- ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.

- ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Green Chemistry. (n.d.). The atom economy.

- DergiPark. (2020). Sodium Borohydride and Essential Oils as Reducing Agents for the Chemically and Green Synthesis of Silver Nanoparticles: A Comparative Analysis.

- ResearchGate. (n.d.). Sodium Borohydride and Essential Oils as Reducing Agents for the Chemically and Green Synthesis of Silver Nanoparticles: A Comparative Analysis.

- Green Chemistry. (n.d.). the atom economy.

- Santa Cruz Biotechnology. (n.d.). 3-(sec-Butoxy)aniline.

- PubChem. (n.d.). 3-(Tert-butoxy)aniline.

- MDPI. (n.d.). Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids.

Sources

- 1. jocpr.com [jocpr.com]

- 2. gctlc.org [gctlc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 12. neuroquantology.com [neuroquantology.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-(sec-Butoxy)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Purification strategies for crude 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

Technical Support Center: Purification of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

Ticket ID: #PUR-3SB-NCA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule & The Challenge

You are dealing with a lipophilic, secondary N-alkyl aniline .[1] This structural profile presents a specific set of purification challenges:

-

The Core: The aniline nitrogen is weakly basic (pKa ~5–6), making it prone to oxidation (browning) and less responsive to standard "strong base" extraction tactics compared to aliphatic amines.

-

The Lipophilicity: The sec-butoxy and cyclohexyl groups make this molecule "greasy," often resulting in a persistent oil rather than a solid.[1]

-

The Impurities: Assuming a standard reductive amination synthesis, your main enemies are:

Module 1: The "Cleanup" (Acid-Base Extraction)[1]

User Issue: "My crude reaction mixture is a dark oil. I tried a standard workup, but the NMR shows aldehyde peaks and other non-amine gunk."

Root Cause: Standard extractions often fail because the pKa of N-alkyl anilines (~5.[1]5) is too close to the pH of weak acid washes.[1] You need a specific pH window to keep the product protonated (water-soluble) while rejecting neutrals.[1]

The Protocol: This method removes neutral impurities (aldehydes, solvents) and acidic impurities (phenols), but will not separate the product from starting anilines.

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[1]

-

The Acid Trap: Extract with 1M HCl (3x).

-

The Wash: Wash the combined aqueous layers with fresh EtOAc (2x).[1]

-

Why? This removes physically entrained neutral oils.[1]

-

-

The Liberation: Cool the aqueous layer on ice.[1] Basify with 2M NaOH until pH > 12.

-

Observation: The solution will turn cloudy/milky as the free base oil crashes out.[1]

-

-

Extraction: Extract the milky aqueous layer with TBME (tert-Butyl methyl ether) or EtOAc (3x).[1]

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Figure 1: Selective Acid-Base Extraction Workflow to remove neutral impurities.[1]

Module 2: The "Separation" (Flash Chromatography)

User Issue: "I have a single spot on TLC, but NMR shows a mixture of starting material and product. Also, my product streaks/tails on the column."

Root Cause:

-

Tailing: Silica gel is slightly acidic (pH ~5).[1] It protonates your aniline, causing it to stick (ion-exchange mechanism) rather than partition.[1]

-

Co-elution: The starting primary aniline and your secondary product have similar polarities.[1]

The Fix: Amine-Modified Mobile Phase You must suppress the ionization of the aniline on the silica surface.[1]

Recommended Solvent System:

-

Base: Hexane / Ethyl Acetate (Start 95:5, gradient to 80:20).

-

Modifier (CRITICAL): Add 1% Triethylamine (TEA) to both the Hexane and EtOAc bottles.

Rf Data Comparison (Simulated on Silica):

| Compound | Structure Type | Rf (Hex/EtOAc 9:1) | Rf (Hex/EtOAc 9:1 + 1% TEA) |

| Tertiary Impurity | Over-alkylated | 0.65 (Streaks) | 0.75 (Sharp) |

| Target Product | Secondary Aniline | 0.40 (Streaks) | 0.55 (Sharp) |

| Starting Material | Primary Aniline | 0.35 (Streaks) | 0.45 (Sharp) |

Troubleshooting Steps:

-

Pre-treatment: Flush the column with 100% Hexane + 1% TEA before loading your sample.[1] This "deactivates" the silica sites.[1][4][5]

-

Loading: Load your sample as a liquid (dissolved in minimal Hexane/DCM). Do not dry-load on silica unless you mix the silica with TEA first.[1]

Module 3: The "Solidification" (Salt Formation)

User Issue: "I need a solid for stability testing, but this compound is a persistent oil. How do I crystallize it?"

Root Cause: The flexible sec-butoxy chain and cyclohexyl ring prevent efficient packing of the free base lattice.[1] You must disrupt this by forming a rigid ionic lattice (salt).[1]

The Protocol: HCl Salt Formation Aniline HCl salts are generally high-melting solids.[1]

-

Dissolve: Dissolve 1.0 g of the purified free base oil in 5 mL of Diethyl Ether (Et₂O) or TBME.

-

Precipitate: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

-

Stoichiometry: Add 1.1 equivalents.

-

Observation: A white precipitate should form immediately.[1]

-

-

Trituration: If it gums up (forms a sticky ball), decant the solvent, add fresh Et₂O, and scratch the flask sides with a spatula. Sonicate if necessary.[1]

-

Recrystallization (The Polish):

Figure 2: Salt formation and hardening workflow.[1]

FAQ: Frequently Asked Questions

Q1: The product turns brown/red overnight. Why? A: Anilines are electron-rich and prone to air oxidation (forming azo-linkages or quinones).[1]

-

Fix: Store the free base under Nitrogen/Argon at -20°C. The HCl salt is significantly more stable and resistant to oxidation.[1]

Q2: Can I use C18 (Reverse Phase) chromatography? A: Yes, but it is often overkill. If you do, you must use a basic buffer (e.g., 0.1% Ammonium Hydroxide or Ammonium Bicarbonate) in the water/acetonitrile mobile phase. If you use acidic modifiers (Formic acid/TFA), the aniline will be protonated (charged) and elute at the solvent front (void volume).

Q3: I still have 5% starting aniline. How do I remove it without another column? A: Use a scavenger resin .[1]

-

Add Isocyanate-functionalized polystyrene resin (or simply Benzoyl Chloride if you can wash the amide out later) to the mixture.[1]

-

The primary amine (starting material) reacts much faster with the electrophile than your hindered secondary amine product.[1]

References

-

Chromatography of Amines: Biotage Application Note. "Strategies for the Purification of Ionizable Compounds." Link (General reference for amine-silica interactions).[1]

-

pKa of Anilines: Evans pKa Table. Harvard University.[1] Link (Confirming N-alkyl aniline pKa range ~5).[1]

-

Salt Formation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Section on Amine Salts.[1][6][7][8][9] (Standard reference for HCl salt precipitation in ether).

-

Separation Logic: Journal of Chromatography A. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Link

Sources

- 1. youtube.com [youtube.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chromatography [chem.rochester.edu]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. reddit.com [reddit.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Minimizing side reactions during the synthesis of N-alkylated anilines

The following technical guide addresses the synthesis of N-alkylated anilines, specifically focusing on minimizing side reactions such as polyalkylation, hydrolysis, and catalyst deactivation.

Topic: Minimizing Side Reactions & Selectivity Control Audience: Medicinal Chemists & Process Development Scientists

The Selectivity Paradox

The Core Challenge: Synthesizing secondary anilines (mono-N-alkylation) is chemically paradoxical. The starting material (primary aniline) is a weak nucleophile due to resonance delocalization of the lone pair into the aromatic ring. However, the desired product (secondary aniline) is more electron-rich and nucleophilic than the starting material. Consequence: In direct alkylation, the product reacts with the alkylating agent faster than the starting material, leading to "runaway" over-alkylation (quaternary ammonium salts).

Experimental Workflows & Troubleshooting

Module A: Reductive Amination (The Industry Standard)

Best For: Introduction of primary or secondary alkyl groups (Methyl, Ethyl, Benzyl, Cyclohexyl). Reagent of Choice: Sodium Triacetoxyborohydride (STAB) [NaHB(OAc)₃].

Why STAB? (Mechanistic Insight)

Unlike Sodium Cyanoborohydride (

Standard Protocol: STAB-Mediated Mono-Alkylation

-

Imine Formation: Dissolve aniline (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

-

Acid Catalysis: Add Acetic Acid (AcOH, 1-2 equiv). Critical: This protonates the imine to form the reactive iminium species.[2]

-

Reduction: Add STAB (1.4 equiv) in one portion. Stir at RT for 2-4 hours.

-

Quench: Add saturated aqueous

.

Troubleshooting Guide: Reductive Amination

| Symptom | Probable Cause | Corrective Action |

| Bis-alkylation observed (Tertiary amine forms) | The product secondary amine is reacting with excess aldehyde. | Stepwise Addition: Pre-form the imine in MeOH for 1 hour before adding the reducing agent. This consumes the aldehyde before the reducing agent generates the nucleophilic secondary amine. |

| No Reaction / Low Conversion | Aniline is electron-deficient (e.g., -NO₂, -CF₃ subs) and cannot attack the carbonyl. | Titanium Boost: Use Titanium(IV) isopropoxide [ |

| Aldehyde Reduction (Benzyl alcohol forms) | Reducing agent is too strong or non-selective. | Switch Reagent: Ensure you are using STAB, not |

Visualization: Selectivity Pathway

The following diagram illustrates the kinetic competition that dictates product distribution.

Caption: Kinetic pathway showing the critical divergence between desired reduction and unwanted secondary reaction.

Module B: Buchwald-Hartwig Cross-Coupling

Best For: Arylation or Alkylation using unactivated halides where reductive amination fails (e.g., tertiary alkyl groups or aryl-aryl coupling). Key Risk: Beta-hydride elimination and catalyst deactivation.

Troubleshooting Guide: Pd-Catalyzed Coupling

Q: My aryl halide is being reduced to the parent arene (Hydrodehalogenation) instead of coupling. Why?

-

The Science: This is caused by

-hydride elimination . If the amine has hydrogens on the carbon alpha to the nitrogen, the Palladium center can eliminate a hydride, releasing the reduced arene and an imine byproduct. -

The Fix:

-

Ligand Switch: Switch to bulky, electron-rich phosphine ligands like RuPhos or BrettPhos . These ligands sterically crowd the Pd center, making the geometry for

elimination unfavorable while accelerating reductive elimination of the product. -

Solvent: Avoid alcohols (isopropanol) which can act as hydride sources. Use Toluene or Dioxane.[1][4][5]

-

Q: The reaction turns black immediately and stalls (Catalyst Decomposition).

-

The Science: Palladium(0) is unstable and aggregates into inactive "Palladium black" if not stabilized by ligands or if exposed to oxygen.

-

The Fix:

-

Pre-catalysts: Stop using

+ Ligand. Use Pre-catalysts (e.g., XPhos Pd G3 or G4). These are air-stable solids that generate the active Pd(0) species inside the reaction vessel, ensuring a 1:1 Metal:Ligand ratio. -

Degassing: Sparging with Argon is insufficient. Use the "Freeze-Pump-Thaw" method for solvents if the reaction is sluggish.

-

Module C: Direct Alkylation (The "Cesium Effect")

Best For: Simple methylations or when aldehydes/halides are not available. Risk: High risk of over-alkylation.

The Protocol: Cesium Carbonate Method

To force mono-alkylation using alkyl halides (e.g., Methyl Iodide), you must suppress the nucleophilicity of the product.

-

Solvent: DMF or NMP (Polar Aprotic).

-

Base: Cesium Carbonate (

) .[6] -

Stoichiometry: Use a slight excess of Aniline (1.2 equiv) vs Alkyl Halide (1.0 equiv).

Self-Validating QC Checks

How do you know your protocol worked before running full isolation?

| Checkpoint | Observation | Diagnosis |

| TLC (Mid-Reaction) | Spot remains at baseline (high polarity). | Imine not reduced. Add more reducing agent or check pH (needs to be slightly acidic, pH 5-6). |

| 1H NMR (Crude) | Disappearance of | Success. |

| 1H NMR (Crude) | Appearance of sharp singlet (approx 2.8-3.0 ppm) integrating to 6H (if Methylating). | Failure (Bis-alkylation). You have formed the dimethyl/tertiary amine. |

| MS (LCMS) | Mass = M + Alkyl + 14 (if Methyl). | Failure (Homologation). Common with Titanium methods if MeOH is used; solvent participates in reaction. |

Summary of Method Selection

Caption: Decision logic for selecting the optimal N-alkylation strategy based on substrate electronics and reagent availability.

References

-

Abdel-Magid, A. F., et al. (1996).[3][11][12][13][14][15] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[7] The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Sodium triacetoxyborohydride [organic-chemistry.org]

- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Technical Support Center: High-Purity Recrystallization of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline

Welcome to the dedicated technical support guide for the purification of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity. We will address common challenges encountered during its recrystallization, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select a suitable primary recrystallization solvent for 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline?

A1: The ideal recrystallization solvent is one in which 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline is highly soluble at elevated temperatures but poorly soluble at low or room temperatures.[1][2][3] The principle of "like dissolves like" is a crucial starting point.[4][5]

Structural Analysis of 3-(Sec-butoxy)-N-(cyclohexylmethyl)aniline:

-

Non-polar character: The molecule is dominated by a bulky cyclohexyl ring, a butyl group, and a benzene ring. These features suggest good solubility in non-polar to moderately polar organic solvents.

-

Polar character: The secondary amine (-NH-) and the ether (-O-) linkage introduce some polarity and hydrogen bonding capability, which may allow for solubility in more polar solvents.